(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with prop-2-ynyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or ethers.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on molecular pathways can lead to various biological outcomes, including anticonvulsant activity and modulation of neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate
- (2,5-dioxopyrrolidin-1-yl) N-hexylcarbamate
Uniqueness
(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate stands out due to its unique propynylcarbamate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
139953-43-8 |
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Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C8H8N2O4/c1-2-5-9-8(13)14-10-6(11)3-4-7(10)12/h1H,3-5H2,(H,9,13) |
InChI Key |
MYMRMWYUCXLDAA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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